![molecular formula C6H11N B1320257 3-Azabicyclo[3.1.1]heptane CAS No. 286-35-1](/img/structure/B1320257.png)

3-Azabicyclo[3.1.1]heptane

Übersicht

Beschreibung

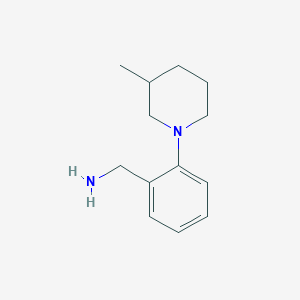

3-Azabicyclo[3.1.1]heptane is a chemical compound with the molecular formula C6H11N . It has an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.1]heptane consists of a seven-membered ring with one nitrogen atom . The structure is quite compact, which may contribute to its unique chemical properties .Chemical Reactions Analysis

The core structure of 3-Azabicyclo[3.1.1]heptane has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring . This modification led to a significant improvement in the drug’s physicochemical properties .Physical And Chemical Properties Analysis

3-Azabicyclo[3.1.1]heptane has a density of 1.0±0.1 g/cm3, a boiling point of 148.1±8.0 °C at 760 mmHg, and a vapor pressure of 4.3±0.3 mmHg at 25°C . It has a flash point of 33.3±16.5 °C and an index of refraction of 1.486 . Its molar refractivity is 29.1±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

3-Azabicyclo[3.1.1]heptane: A Comprehensive Analysis of Scientific Research Applications:

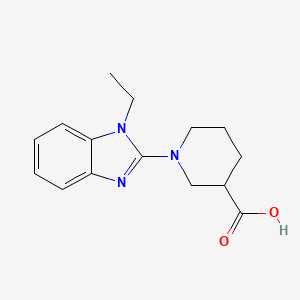

Medicinal Chemistry Building Blocks

3-Azabicyclo[3.1.1]heptane serves as a crucial building block in medicinal chemistry, particularly as a morpholine isostere. Its achiral nature and lipophilicity similar to morpholine make it a valuable compound for drug design and synthesis .

Antihistamine Drug Synthesis

This compound has been utilized in the synthesis of antihistamine drugs, such as Rupatidine. Replacing the pyridine ring with 3-Azabicyclo[3.1.1]heptane has led to significant improvements in the physicochemical properties of these drugs .

Mimicking Meta-Substituted Benzenes

In 2022, it was demonstrated that bicyclo[3.1.1]heptanes could mimic the fragment of meta-substituted benzenes in biologically active compounds, offering similar angles between exit vectors and distances between substituents, which are critical for molecular interactions .

Spirocyclic Oxetanyl Nitriles Reduction

The compound is synthesized through the reduction of spirocyclic oxetanyl nitriles, a process that has been studied for its mechanism, scope, and scalability, indicating potential for large-scale production and diverse applications .

Isosteric Replacement in Drug Design

Due to its structural properties, 3-Azabicyclo[3.1.1]heptane is considered for isosteric replacement in drug design, which can lead to new pharmacological profiles and therapeutic potentials .

Physicochemical Property Modulation

The incorporation of this compound into drug structures can modulate physicochemical properties such as solubility, stability, and permeability, which are essential for drug efficacy .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVHZVWNAGLZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599201 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.1]heptane | |

CAS RN |

286-35-1 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for obtaining 3-Azabicyclo[3.1.1]heptane derivatives?

A1: Several synthetic strategies have been explored for accessing these compounds. Some notable approaches include:

- Reduction of spirocyclic oxetanyl nitriles: This method provides a general and scalable route to 3-azabicyclo[3.1.1]heptanes [].

- Formal dipolar [4π + 2σ] cycloaddition: This approach utilizes readily available bicyclo[1.1.0]butanes and nitrones in the presence of a Europium(III) triflate catalyst [].

- Silver-enabled cycloaddition: This methodology involves a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence between bicyclo[1.1.0]butanes and isocyanides, offering a rapid way to generate molecular complexity [].

- Thermal Intramolecular [2 + 2] Cycloaddition: This method utilizes Morita–Baylis–Hillman adduct-derived 4,4-diaryl-1,3-dienes to access a variety of bicyclic structures, including 3-azabicyclo[3.1.1]heptanes [, ].

- N-heterocyclic carbene gold(I) catalyzed transformation: This approach employs N-tethered 1,5-bisallenes to access 6,7-dimethylene-3-azabicyclo[3.1.1]heptanes with high yields [, ].

Q2: Can you elaborate on the advantages of using 3-azabicyclo[3.1.1]heptanes as bioisosteres?

A: Replacing aromatic rings with 3-azabicyclo[3.1.1]heptanes can lead to significant improvements in drug-like properties. For instance, incorporating this scaffold into the antihistamine drug Rupatadine resulted in a dramatic enhancement of physicochemical properties []. This is attributed to the saturated nature of the bicyclic system, which can improve solubility, metabolic stability, and reduce potential toxicity compared to their aromatic counterparts.

Q3: What is known about the structure-activity relationship (SAR) of 3-azabicyclo[3.1.1]heptanes?

A: Research suggests that the substitution pattern on the 3-azabicyclo[3.1.1]heptane scaffold significantly influences its biological activity. For example, the presence and nature of substituents at positions 1, 2, 4, and 6 have been shown to impact the potency and selectivity of these compounds []. Further investigation into the SAR of this scaffold is crucial for optimizing its therapeutic potential.

Q4: Are there any reported applications of 3-azabicyclo[3.1.1]heptanes in medicinal chemistry?

A4: While still an emerging area of research, these bicyclic systems are gaining traction as valuable scaffolds in drug discovery:

- Aromatase inhibitors: 1-Phenyl-3-azabicyclo[3.1.1]-heptane-2,4-dione derivatives have been identified as potent aromatase inhibitors, demonstrating potential for treating hormone-dependent diseases like breast cancer [].

- Bioisosteres in drug design: The successful incorporation of the 3-azabicyclo[3.1.1]heptane core into Rupatadine highlights its potential as a bioisostere for improving the drug-like properties of existing pharmaceuticals [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)